molecular formula C12H9ClFN3O B5753064 N-(5-chloro-2-pyridinyl)-N'-(3-fluorophenyl)urea

N-(5-chloro-2-pyridinyl)-N'-(3-fluorophenyl)urea

Cat. No.: B5753064
M. Wt: 265.67 g/mol
InChI Key: RQXHYLZMNKPIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-N'-(3-fluorophenyl)urea, commonly known as CPI-455, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation and are involved in the development of various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

CPI-455 binds to the bromodomain of N-(5-chloro-2-pyridinyl)-N'-(3-fluorophenyl)urea proteins, preventing them from interacting with acetylated histones and inhibiting their transcriptional activity. This leads to downregulation of genes involved in cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
CPI-455 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, CPI-455 has anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CPI-455 is its specificity for N-(5-chloro-2-pyridinyl)-N'-(3-fluorophenyl)urea proteins, which reduces the potential for off-target effects. However, CPI-455 has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, CPI-455 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on CPI-455 could focus on its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies could investigate the potential of CPI-455 as a treatment for other diseases, such as cardiovascular disorders and inflammatory diseases. Finally, the development of more soluble analogs of CPI-455 could improve its usefulness in laboratory experiments.

Synthesis Methods

The synthesis of CPI-455 involves a multistep process that starts with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-fluoroaniline to produce N-(5-chloro-2-pyridinyl)-3-fluoroaniline. The final step involves the reaction of N-(5-chloro-2-pyridinyl)-3-fluoroaniline with urea to form CPI-455.

Scientific Research Applications

CPI-455 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, CPI-455 has been shown to inhibit the growth of cancer cells and induce apoptosis. CPI-455 has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHYLZMNKPIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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